molecular formula C20H28Cl4N6Zn B1618671 4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) CAS No. 5149-85-9

4-(diethylamino)benzenediazonium;tetrachlorozinc(2-)

Cat. No.: B1618671
CAS No.: 5149-85-9
M. Wt: 559.7 g/mol
InChI Key: KSUPIOGMHIUCNV-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) is a chemical compound with the molecular formula C10H14Cl4N3Zn. It is known for its unique structure, which includes a diazonium group and a tetrachlorozincate anion. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 4-(diethylamino)aniline. The process includes the following steps:

    Diazotization: 4-(diethylamino)aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Formation of Tetrachlorozincate: The diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves precise control of temperature, pH, and reagent concentrations to ensure the stability of the diazonium compound.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.

    Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.

    Coupling Reactions: Conducted in alkaline conditions with phenols or aromatic amines.

    Reduction Reactions: Performed using reducing agents like sodium sulfite or stannous chloride.

Major Products

    Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives of the original compound.

    Coupling Reactions: Azo compounds with vibrant colors.

    Reduction Reactions: 4-(diethylamino)aniline.

Scientific Research Applications

4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of azo dyes and other organic compounds.

    Biology: Employed in labeling and detection of biomolecules due to its ability to form stable azo compounds.

    Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) involves the reactivity of the diazonium group. The diazonium group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophiles. This reactivity is harnessed in various applications, such as the formation of azo compounds in dye synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)benzenediazonium;tetrachlorozinc(2-)
  • 4-(methoxy)benzenediazonium;tetrachlorozinc(2-)
  • 4-(ethylamino)benzenediazonium;tetrachlorozinc(2-)

Uniqueness

4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) is unique due to the presence of the diethylamino group, which influences its reactivity and stability. This compound exhibits distinct properties compared to its analogs, making it valuable in specific applications, such as the synthesis of particular azo dyes and other organic compounds.

Properties

CAS No.

5149-85-9

Molecular Formula

C20H28Cl4N6Zn

Molecular Weight

559.7 g/mol

IUPAC Name

4-(diethylamino)benzenediazonium;tetrachlorozinc(2-)

InChI

InChI=1S/2C10H14N3.4ClH.Zn/c2*1-3-13(4-2)10-7-5-9(12-11)6-8-10;;;;;/h2*5-8H,3-4H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

KSUPIOGMHIUCNV-UHFFFAOYSA-J

SMILES

CCN(CC)C1=CC=C(C=C1)[N+]#N.CCN(CC)C1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)[N+]#N.CCN(CC)C1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl

Key on ui other cas no.

5149-85-9

Related CAS

21906-90-1 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.